2-bromo-1-cyclohexylethanol
Description
Properties
IUPAC Name |
2-bromo-1-cyclohexylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO/c9-6-8(10)7-4-2-1-3-5-7/h7-8,10H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMQUWLINDTINR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CBr)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1-cyclohexylethanol can be synthesized through the bromination of 1-cyclohexylethanol. The reaction typically involves the use of hydrobromic acid (HBr) as the brominating agent. The process can be carried out under reflux conditions to ensure complete conversion of the starting material to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where 1-cyclohexylethanol is reacted with HBr in the presence of a catalyst to enhance the reaction rate and yield. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-cyclohexylethanol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 1-cyclohexylethanol.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction Reactions: The compound can be reduced to form 1-cyclohexylethane.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed
Substitution: 1-Cyclohexylethanol.
Oxidation: Cyclohexylacetone or cyclohexylacetaldehyde.
Reduction: 1-Cyclohexylethane.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
2-Bromo-1-cyclohexylethanol serves as a versatile building block in organic synthesis. It is used to create complex molecules through various chemical reactions, including substitution and elimination reactions. The compound can also undergo oxidation to produce ketones or carboxylic acids, expanding its utility in synthetic pathways .
2. Medicinal Chemistry
In medicinal chemistry, this compound has been investigated for its potential therapeutic effects. Research indicates that it acts as an inhibitor of the immunoproteasome, which plays a critical role in protein degradation and immune response modulation. The compound's ability to increase hydrogen peroxide levels suggests potential antioxidant properties that could be beneficial in treating oxidative stress-related conditions .
3. Biological Studies
The compound has been evaluated for its biological activities, including antimicrobial and antioxidant effects. Preliminary studies suggest that derivatives of this compound exhibit significant DPPH radical scavenging activity, indicating their potential as antioxidant agents . Additionally, its interactions with biological molecules like Indoleamine 2,3-dioxygenase (IDO1) have been explored, highlighting its relevance in cancer therapy .
Industrial Applications
1. Pharmaceutical Production
In the pharmaceutical industry, this compound is utilized as an intermediate for synthesizing various drugs. Its role as a precursor allows for the development of new therapeutic agents with enhanced efficacy and specificity .
2. Fragrance Industry
The compound's pleasant odor makes it valuable in the fragrance industry. It is used in the formulation of perfumes and other scented products, contributing to the sensory appeal of consumer goods.
Case Study 1: Antioxidant Potential
A study conducted on various cyclohexanol derivatives, including this compound, demonstrated significant antioxidant activity through DPPH radical scavenging assays. Results indicated that modifications to the cyclohexanol structure could enhance antioxidant properties, making it a candidate for further pharmacological exploration .
Case Study 2: Inhibition of IDO1
Research investigating the binding interactions of compounds similar to this compound with IDO1 revealed that these interactions form extensive hydrogen bond networks crucial for inhibitory activity. This study underscores the compound's potential application in cancer immunotherapy by modulating immune responses .
Summary Table of Applications
| Application Area | Description | Examples/Case Studies |
|---|---|---|
| Organic Synthesis | Building block for complex molecules; undergoes substitution and oxidation reactions | Synthesis of ketones and carboxylic acids |
| Medicinal Chemistry | Immunoproteasome inhibitor; potential antioxidant properties | Studies on oxidative stress treatment |
| Biological Studies | Antimicrobial and antioxidant activities; interaction with biological targets | DPPH radical scavenging assays |
| Pharmaceutical Production | Intermediate for drug synthesis; enhances efficacy and specificity | Development of new therapeutic agents |
| Fragrance Industry | Used in perfumes due to pleasant odor | Formulation of scented products |
Mechanism of Action
The mechanism of action of 2-Bromo-1-cyclohexylethanol involves its interaction with nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key differences between 2-bromo-1-cyclohexylethanol and related brominated cyclohexyl/phenyl derivatives:
Key Differences:
Functional Group Reactivity: The alcohol group in this compound enables participation in hydrogen bonding and nucleophilic substitution (e.g., forming ethers or esters), contrasting with the ketone in 2-bromo-1-cyclohexylethanone, which is more reactive toward nucleophilic additions . Compared to (2-bromoethyl)cyclohexane (a primary alkyl bromide), the secondary bromide in this compound may exhibit slower SN2 reactivity due to steric hindrance from the cyclohexyl group .
Solubility and Polarity: The cyclohexyl group reduces water solubility relative to phenyl analogs like 2-bromo-1-phenylethanol, which has higher polarity due to the aromatic ring .
Synthetic Utility: 2-Bromo-1-phenylethanol is a precursor in asymmetric synthesis (e.g., epoxide formation), whereas brominated cyclohexyl derivatives are often intermediates in agrochemical or pharmaceutical syntheses requiring lipophilic motifs .
Biological Activity
2-Bromo-1-cyclohexylethanol is an organic compound with notable biological activity, primarily due to its structural properties that allow it to interact with various biological systems. This article explores its synthesis, mechanisms of action, and biological implications, supported by relevant research findings and case studies.
This compound can be synthesized through the bromination of 1-cyclohexylethanol using hydrobromic acid (HBr) as the brominating agent. The reaction typically requires reflux conditions to ensure complete conversion. In industrial settings, continuous flow processes may be employed to enhance yield and efficiency.
Chemical Structure
- Chemical Formula : C8H13BrO
- Molecular Weight : 203.09 g/mol
The biological activity of this compound is largely attributed to its ability to act as a nucleophile and electrophile in biochemical reactions. The bromine atom serves as a good leaving group, facilitating substitution reactions that can alter protein functions or enzyme activities.
Interaction with Biomolecules
Research indicates that this compound can inhibit the immunoproteasome, a critical component in cellular protein degradation pathways. This inhibition leads to increased levels of reactive oxygen species (ROS), which may have implications for oxidative stress responses in cells.
Biological Activity and Applications
This compound has been investigated for various biological activities:
- Antioxidant Properties : Its ability to generate ROS suggests potential antioxidant roles, which can be beneficial in mitigating oxidative damage in cells.
- Inhibition of Protein Degradation : As an immunoproteasome inhibitor, it may influence immune responses and has potential applications in treating autoimmune diseases or cancer.
Case Studies
- Immunoproteasome Inhibition : A study demonstrated that low doses of this compound effectively inhibited the immunoproteasome without significant toxicity in animal models. This suggests a therapeutic window for its use in clinical settings.
- Oxidative Stress Response : Research showed that treatment with this compound increased hydrogen peroxide levels in cultured cells, indicating its role in modulating oxidative stress pathways .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 1-Bromo-2-cyclohexylethane | Bromine on second carbon | Similar reactivity but different targets |
| 2-Bromo-1-cyclohexylmethanol | Hydroxyl instead of ethanol | Potentially different metabolic pathways |
The unique placement of the bromine atom in this compound enhances its reactivity compared to its analogs, making it a versatile compound in synthetic chemistry and biological research .
Q & A
Q. How can 2-bromo-1-cyclohexylethanol be synthesized with high purity?
- Methodological Answer : A common approach involves the nucleophilic substitution of 1-cyclohexylethanol with hydrobromic acid (HBr) under controlled acidic conditions. Purification is critical: recrystallization using hexane or ethyl acetate/hexane mixtures can isolate the product. Confirm purity via melting point analysis (literature range: 102–103.5°C) and gas chromatography (GC) with flame ionization detection .
Q. What spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Analyze the cyclohexyl group’s axial/equatorial proton splitting (δ 1.2–2.5 ppm) and the brominated carbon (δ 35–45 ppm for C-Br).
- IR Spectroscopy : Identify the hydroxyl stretch (~3200–3400 cm⁻¹) and C-Br absorption (~550–650 cm⁻¹) .
- Mass Spectrometry : Use electron ionization (EI-MS) to detect the molecular ion peak at m/z 209 (C₈H₁₅BrO⁺) and fragmentation patterns .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Use fume hoods to avoid inhalation (PEL: <1 ppm).
- Wear nitrile gloves and goggles to prevent skin/eye contact.
- In case of exposure, wash with soap/water (skin) or use artificial respiration (inhalation) and consult a physician immediately .
Advanced Research Questions
Q. How can competing reaction pathways (e.g., elimination vs. substitution) be controlled during synthesis?
- Methodological Answer :
- Kinetic vs. Thermodynamic Control : Use polar protic solvents (e.g., ethanol) to favor SN2 substitution. For elimination, employ strong bases (e.g., KOtBu) in aprotic solvents like DMSO.
- Temperature Modulation : Lower temperatures (0–25°C) disfavor elimination, while higher temperatures (>60°C) promote it. Monitor intermediates via thin-layer chromatography (TLC) .
Q. How should researchers resolve contradictions in reported reaction yields for this compound?
- Methodological Answer :
- Replicate Conditions : Standardize solvent purity, reagent stoichiometry, and reaction time.
- Statistical Analysis : Apply ANOVA to compare yields across labs, accounting for variables like catalyst batch or humidity.
- Cross-Validate Data : Use independent techniques (e.g., GC-MS vs. NMR) to confirm yield accuracy .
Q. What experimental designs can elucidate the stereochemical outcomes of this compound derivatives?
- Methodological Answer :
- Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.
- NOE NMR Experiments : Determine spatial proximity of protons to infer cyclohexyl ring conformation and bromine orientation .
Q. How does the electronic environment of the cyclohexyl group influence bromine reactivity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with electron-withdrawing/donating groups (e.g., nitro or methoxy) on the cyclohexane ring.
- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to measure reaction rates with nucleophiles (e.g., NaOMe) and correlate with Hammett σ values .
Q. What strategies ensure long-term stability of this compound in storage?
- Methodological Answer :
- Accelerated Aging Studies : Store samples at 40°C/75% RH for 6 months and monitor degradation via GC-MS.
- Stabilizers : Add antioxidants (e.g., BHT) or store under inert gas (N₂/Ar) to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
